3-Ethynylimidazo[1,2-b]pyridazine

Catalog No.
S832154
CAS No.
943320-61-4
M.F
C8H5N3
M. Wt
143.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethynylimidazo[1,2-b]pyridazine

CAS Number

943320-61-4

Product Name

3-Ethynylimidazo[1,2-b]pyridazine

IUPAC Name

3-ethynylimidazo[1,2-b]pyridazine

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

InChI

InChI=1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H

InChI Key

VYOHSFQVMLAURO-UHFFFAOYSA-N

SMILES

C#CC1=CN=C2N1N=CC=C2

Canonical SMILES

C#CC1=CN=C2N1N=CC=C2

3-Ethynylimidazo[1,2-b]pyridazine (CAS 943320-61-4) is a premium heterocyclic building block characterized by its low-lipophilicity core and a highly reactive terminal alkyne handle [1]. It is predominantly procured for the synthesis of advanced tyrosine kinase inhibitors, including third-generation therapeutics designed to overcome treatment-resistant leukemias[2]. For industrial and laboratory buyers, this compound serves as a highly optimized precursor for Sonogashira cross-couplings, offering a direct route to rigid alkyne-linked scaffolds while bypassing the inefficiencies associated with multi-step ethynylation protocols [3].

Substituting 3-ethynylimidazo[1,2-b]pyridazine with its direct precursor, 3-bromoimidazo[1,2-b]pyridazine, or isomeric cores like imidazo[1,2-a]pyridine, introduces severe process and performance liabilities [1]. In process chemistry, relying on the brominated analog necessitates a tandem ethynylation-deprotection sequence that is highly susceptible to debromination side reactions, fundamentally compromising yield and purity during scale-up [2]. In downstream pharmacological applications, utilizing isomeric cores increases lipophilicity and alters the hydrogen-bonding trajectory, which degrades oral bioavailability[1]. Furthermore, replacing the rigid ethynyl linker with flexible alternatives results in fatal steric clashes with bulky gatekeeper residues (e.g., T315I), rendering the resulting compounds inactive against mutant kinases[3].

Elimination of Debromination Impurities in Sonogashira Coupling

When synthesizing rigid alkyne-linked kinase inhibitors, utilizing 3-bromoimidazo[1,2-b]pyridazine in a tandem Sonogashira sequence (TMS-acetylene coupling followed by deprotection and a second coupling) frequently results in significant debromination side reactions and poor final yields [1]. Procuring the pre-formed terminal alkyne, 3-ethynylimidazo[1,2-b]pyridazine, enables direct cross-coupling with aryl iodides. This streamlined approach bypasses the debromination pathway entirely, drastically reducing impurity profiles and improving the overall yield of critical intermediates [1].

Evidence DimensionSonogashira coupling efficiency and impurity profile
Target Compound DataDirect coupling avoids debromination, yielding high-purity cross-coupled products
Comparator Or Baseline3-Bromoimidazo[1,2-b]pyridazine (requires tandem steps, major debromination impurity)
Quantified DifferenceElimination of the primary debromination side reaction and reduction of synthesis by two steps
ConditionsSonogashira cross-coupling with aryl iodides (Pd/Cu catalysis)

Procuring the pre-ethynylated building block saves two synthetic steps and prevents yield-destroying debromination, making it essential for scalable pharmaceutical manufacturing.

Steric Evasion of Gatekeeper Mutations via Rigid Alkyne Linker

In the development of pan-inhibitors for targets like BCR-ABL, overcoming the T315I gatekeeper mutation is a primary structural challenge. The ethynyl group of 3-ethynylimidazo[1,2-b]pyridazine provides a rigid, linear carbon-carbon triple bond trajectory that successfully skirts the bulky isoleucine side chain of the mutant kinase [1]. Compounds utilizing this specific ethynyl-heterocycle scaffold achieve low nanomolar IC50 values against the T315I mutant, whereas analogs lacking this rigid, sterically optimized linker suffer from severe steric clashes and loss of binding affinity [1].

Evidence DimensionKinase inhibition (IC50) against T315I mutant
Target Compound DataLow nanomolar IC50 (e.g., AP24534 scaffold)
Comparator Or BaselineFlexible linkers or non-ethynylated analogs
Quantified DifferenceRestoration of low nM potency against highly resistant mutant strains
Conditionsin vitro BCR-ABL T315I kinase assay

The specific geometry of the ethynyl group on this core is non-negotiable for programs targeting gatekeeper-mutant kinases, making generic substitution impossible.

Enhanced Pharmacokinetic Profile vs. Isomeric Cores

The selection of the imidazo[1,2-b]pyridazine core over its isomer, imidazo[1,2-a]pyridine, is heavily driven by the need for improved pharmacokinetic properties in oral therapeutics [1]. The imidazo[1,2-b]pyridazine scaffold is significantly less lipophilic, which translates to superior oral bioavailability and metabolic stability. In comparative pharmacokinetic studies, derivatives based on the imidazo[1,2-b]pyridazine core demonstrated excellent dose proportionality and maintained >1 µM plasma levels following a 2 mg/kg oral dose in murine models, outperforming the more lipophilic imidazo[1,2-a]pyridine analogs [1].

Evidence DimensionLipophilicity and in vivo plasma concentration
Target Compound Data>1 µM plasma levels at 2 mg/kg oral dose; lower lipophilicity
Comparator Or BaselineImidazo[1,2-a]pyridine isomers
Quantified DifferenceSuperior oral bioavailability and reduced lipophilicity-driven clearance
Conditionsin vivo murine pharmacokinetic models (oral administration)

Buyers developing orally active therapeutics must prioritize the imidazo[1,2-b]pyridazine core to ensure viable ADME profiles and avoid late-stage lipophilicity-driven failures.

Scalable Sonogashira Cross-Coupling Workflows

3-Ethynylimidazo[1,2-b]pyridazine is the optimal starting material for manufacturing workflows where avoiding debromination side-reactions is critical for maximizing yield and API purity [1].

Synthesis of Gatekeeper-Mutant Kinase Inhibitors

Essential for drug discovery programs targeting resistant kinases (e.g., BCR-ABL T315I), where the rigid ethynyl linker is strictly required to skirt bulky mutant residues [2].

Development of Orally Bioavailable Therapeutics

The preferred core scaffold when formulating oral drugs, as its low lipophilicity ensures superior plasma concentrations compared to isomeric imidazo[1,2-a]pyridine alternatives [3].

XLogP3

0.6

Wikipedia

3-Ethynylimidazolo[1,2-b]pyridazine

Dates

Last modified: 08-16-2023

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